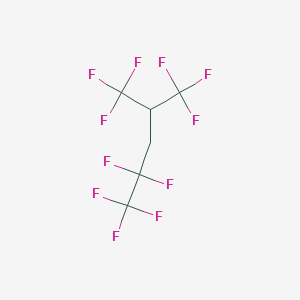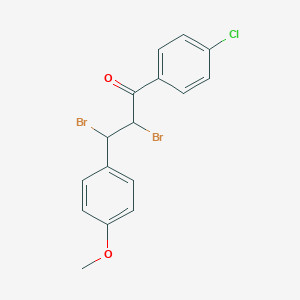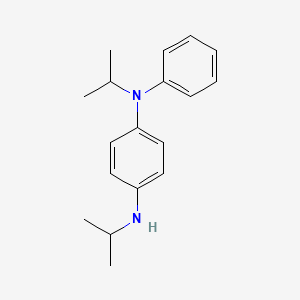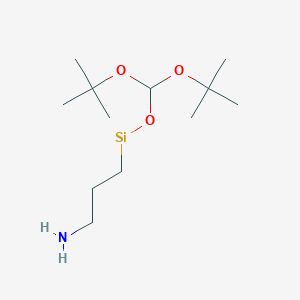![molecular formula C10H16N2 B14365240 N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine CAS No. 91202-12-9](/img/no-structure.png)
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-7-azabicyclo[410]hepta-2,4-dien-1-amine is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine typically involves the reaction of diethylamine with a suitable precursor that contains the azabicyclo[4.1.0]hepta-2,4-dien-1-amine core. One common method involves the use of diethyl acetylenedicarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include elevated temperatures and the presence of a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various amine derivatives.
科学的研究の応用
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but lacking the diethylamine group.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with different functional groups.
Uniqueness
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
| 91202-12-9 | |
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
N,N-diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11-10/h5-9,11H,3-4H2,1-2H3 |
InChIキー |
DFKDKQCUCQIZTR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C12C=CC=CC1N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)



